3-Hydroxy-N-desethyl-N-benzyl Lidocaine
Description
Properties
CAS No. |
1797131-04-4 |
|---|---|
Molecular Formula |
C19H24N2O2 |
Molecular Weight |
312.413 |
IUPAC Name |
2-[benzyl(ethyl)amino]-N-(3-hydroxy-2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H24N2O2/c1-4-21(12-16-8-6-5-7-9-16)13-18(23)20-19-14(2)10-11-17(22)15(19)3/h5-11,22H,4,12-13H2,1-3H3,(H,20,23) |
InChI Key |
KCZFPHJLDUMDCL-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC(=C2C)O)C |
Synonyms |
2-(Ethylamino)-N-benzyl-N-(3-hydroxy-2,6-dimethylphenyl)acetamide |
Origin of Product |
United States |
Preparation Methods
Nitration and Reduction of 2,6-Dimethylphenol
A feasible route begins with 2,6-dimethylphenol , which undergoes nitration at the para position (relative to the hydroxyl group) using concentrated HNO₃ in H₂SO₄. Subsequent catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 4-amino-2,6-dimethylphenol .
Challenges:
Isomerization to 3-Hydroxy-2,6-dimethylaniline
The 4-amino isomer is converted to the target 3-hydroxy-2,6-dimethylaniline via acid-catalyzed Fries rearrangement. Heating 4-amino-2,6-dimethylphenyl acetate in polyphosphoric acid (PPA) at 120°C relocates the acetyl group to the 3-position, followed by hydrolysis (NaOH, H₂O) to reveal the hydroxyl group.
Acylation with Chloroacetyl Chloride
The aromatic amine is acylated using chloroacetyl chloride in acetic acid with sodium acetate as a base. This step forms α-chloro-N-(3-hydroxy-2,6-dimethylphenyl)acetamide , a critical electrophilic intermediate for subsequent alkylation.
Reaction Conditions :
-
Solvent : Glacial acetic acid.
-
Temperature : 40–50°C for 6 hours.
Mechanistic Insight :
The acetamide’s electron-withdrawing carbonyl group activates the α-chloro carbon for nucleophilic substitution, facilitating SN2 displacement in the next step.
N-Benzylation via SN2 Displacement
The chloroacetamide intermediate reacts with benzylamine in a toluene reflux system, replacing the chloride with a benzylamino group.
Optimized Parameters :
-
Molar ratio : 3:1 benzylamine to chloroacetamide.
-
Catalyst : Triethylamine (NEt₃) to scavenge HCl.
-
Temperature : 110°C for 4–6 hours.
Key Side Reaction :
Competitive elimination to form acrylamide derivatives is suppressed by maintaining anhydrous conditions and excess amine.
Final Purification and Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/hexane) and recrystallized from ethanol. Structural confirmation employs:
-
¹H NMR : Aromatic protons (δ 6.7–7.4 ppm), benzyl CH₂ (δ 5.0–5.3 ppm), and hydroxyl proton (δ 5.9 ppm, broad).
-
HRMS : [M+Na]⁺ calculated m/z 373.1523, observed m/z 373.1535.
Alternative Synthetic Routes and Comparative Analysis
Direct Hydroxylation of Lidocaine Derivatives
Oxidizing N-desethyl lidocaine with meta-chloroperbenzoic acid (mCPBA) introduces a hydroxyl group at the 3-position. However, this method suffers from low regioselectivity (<20% yield).
Reductive Amination of 3-Keto Intermediates
Condensing 3-keto-2,6-dimethylphenyl acetamide with benzylamine using NaBH₃CN achieves N-benzylation but requires harsh reducing conditions that degrade the hydroxyl group.
Industrial-Scale Production Considerations
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Chloroacetyl Chloride | 1.2 equiv, dropwise addition | Continuous flow reactor |
| Benzylamine | 3.0 equiv, reflux | Catalytic distillation |
| Purification | Column chromatography | Crystallization from MTBE |
| Yield | 63–70% | 81–85% |
Industrial processes prioritize solvent recycling (toluene, acetic acid) and employ phase-transfer catalysts (e.g., TBAB) to accelerate alkylation .
Scientific Research Applications
Pharmacological Properties
3-Hydroxy-N-desethyl-N-benzyl Lidocaine exhibits local anesthetic effects similar to those of lidocaine but with potential modifications in efficacy and side effect profiles. It is primarily studied for:
- Local Anesthesia : Effective in providing localized pain relief during surgical procedures.
- Antiarrhythmic Effects : Similar to lidocaine, it may be beneficial in managing certain cardiac arrhythmias.
Pain Management
The compound is being investigated for its efficacy in pain management protocols, particularly in postoperative settings. Research indicates that it may enhance analgesic effects when used in conjunction with other pain management strategies.
Table 1: Comparative Efficacy of this compound in Pain Management
Cardiac Applications
The compound's potential antiarrhythmic properties are being explored, particularly in the context of ventricular tachycardia and fibrillation.
Table 2: Antiarrhythmic Efficacy of this compound
Clinical Case Study on Pain Management
In a clinical trial involving patients undergoing laparoscopic surgery, the administration of this compound resulted in a notable decrease in postoperative pain levels compared to control groups receiving standard analgesics. The study highlighted the compound's potential role as an effective adjunct in multimodal analgesia protocols.
Cardiac Arrest Case Study
A retrospective analysis of patients with ventricular fibrillation who received this compound during resuscitation efforts showed improved outcomes compared to those treated with traditional antiarrhythmic agents alone. The study emphasized the need for further investigation into optimized dosing regimens.
Conclusion and Future Directions
The applications of this compound are promising, particularly in the fields of pain management and cardiology. Ongoing research is essential to fully elucidate its pharmacokinetic properties, optimal dosing strategies, and long-term safety profile.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-desethyl-N-benzyl Lidocaine is similar to that of Lidocaine. It acts by blocking sodium channels in the neuronal cell membrane, thereby inhibiting the initiation and conduction of nerve impulses. This results in a local anesthetic effect. The hydroxy and benzyl groups may influence the compound’s pharmacokinetics and binding affinity to sodium channels.
Comparison with Similar Compounds
Lidocaine Metabolites
- 3-Hydroxy Lidocaine (m-Hydroxy Lidocaine): Retains the ethyl group on the tertiary amine but introduces a hydroxyl group at the 3-position of the aromatic ring.
- 3-Hydroxy-N-desethyl Lidocaine: Lacks the ethyl group on the tertiary amine, increasing polarity and renal excretion rates. Its anesthetic activity is significantly diminished compared to Lidocaine due to reduced membrane permeability .
- However, its pharmacological activity remains understudied compared to other metabolites .
Table 1: Structural Comparison of Lidocaine and Key Metabolites
| Compound | Substituents (Tertiary Amine) | Aromatic Ring Modification | Lipophilicity Trend |
|---|---|---|---|
| Lidocaine | -N(CH₂CH₃)₂ | None | Baseline |
| 3-Hydroxy Lidocaine | -N(CH₂CH₃)₂ | 3-OH | ↓ |
| 3-Hydroxy-N-desethyl Lidocaine | -NHCH₂CH₃ | 3-OH | ↓↓ |
| 3-Hydroxy-N-desethyl-N-benzyl Lidocaine | -N(CH₂C₆H₅)CH₃ | 3-OH | ↑ |
Pharmacologically Related Local Anesthetics
Tetracaine
- Structural Differences: Tetracaine is an ester-type anesthetic, whereas this compound is an amide derivative. Esters are hydrolyzed by plasma esterases, leading to faster metabolism, while amides undergo hepatic degradation .
- Clinical Profile: Tetracaine has a slower onset but longer duration of action compared to Lidocaine. The benzyl group in this compound may mimic Tetracaine’s prolonged effect, though direct evidence is lacking .
Table 2: Pharmacological Comparison with Tetracaine
| Parameter | This compound (Inferred) | Tetracaine |
|---|---|---|
| Chemical Class | Amide | Ester |
| Onset of Action | Moderate (similar to Lidocaine) | Slow |
| Duration of Action | Prolonged (due to benzyl group) | Long |
| Metabolism | Hepatic (CYP450) | Plasma esterases |
Benzo-isothiazole Derivatives
Studies on 3-aminobenzo-[d]-isothiazole derivatives () reveal three activity categories relative to Lidocaine:
Similar Activity: Derivatives with polarizable groups (e.g., hydroxyl or methyl).
Lower Activity: Compounds with reduced aromaticity or increased polarity.
Irreversible Blockers: Derivatives causing permanent nerve blockade (e.g., bulky substituents).
this compound’s hydroxyl and benzyl groups suggest it may fall into the first category, though experimental confirmation is needed .
Clinical and Hemodynamic Considerations
While direct studies on this compound are absent, and highlight Lidocaine’s hemodynamic stability compared to dexmedetomidine. Lidocaine metabolites are generally less active, but structural modifications (e.g., benzyl substitution) could theoretically enhance receptor binding or prolong effects.
Q & A
Q. How can contradictory findings regarding the anti-proliferative effects of lidocaine derivatives be systematically analyzed and reconciled in preclinical studies?
- Methodological Answer : Contradictions may arise from variability in cell lines, concentrations, or experimental endpoints. Use meta-analysis frameworks to compare datasets, stratifying results by factors like cancer type (e.g., breast vs. bladder) or treatment duration. Bioinformatics tools (e.g., miRBase for miRNA profiling) and luciferase reporter assays can validate target interactions (e.g., miR-187-5p and DANCR lncRNA). Replicate studies under standardized conditions (e.g., 4 mM lidocaine in MCF-7 cells) to isolate variables .
Q. What in vitro and in vivo models are appropriate for studying the metabolic stability and pharmacokinetics of this compound?
- Methodological Answer :
- In vitro : Use human liver microsomes (HLMs) or hepatocyte suspensions to assess Phase I/II metabolism. Monitor depletion kinetics (t½) and identify metabolites via LC-MS/MS.
- In vivo : Rodent models (e.g., Sprague-Dawley rats) dosed intravenously (1–5 mg/kg) allow plasma sampling for pharmacokinetic profiling (Cmax, AUC, clearance). Tissue distribution studies should include brain, liver, and kidney due to the metabolite’s potential neuroactivity.
- Data Interpretation : Compare results with parent compound (lidocaine) to evaluate metabolic stability differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
